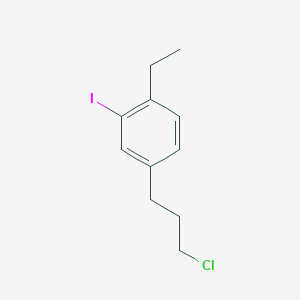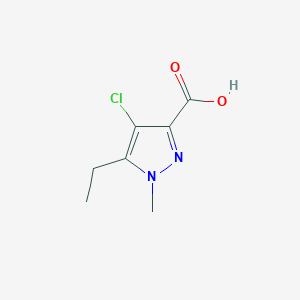
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is bonded to a boronic acid group. The unique combination of halogens and the boronic acid moiety makes it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the sequential halogenation of phenylboronic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Comparison:
- Uniqueness: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is unique due to the presence of three different halogens on the phenyl ring, providing distinct reactivity and selectivity in chemical reactions .
- Reactivity: The combination of bromine, chlorine, and fluorine allows for selective functionalization and diverse chemical transformations compared to other boronic acids with fewer or different halogens .
Propriétés
Formule moléculaire |
C6H4BBrClFO2 |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
(3-bromo-2-chloro-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |
Clé InChI |
QXHQDSOKBZDBJD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1Cl)Br)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)




